molecular formula C20H14O3S B2586174 4-Cinnamoylphenyl thiophene-2-carboxylate CAS No. 331459-79-1

4-Cinnamoylphenyl thiophene-2-carboxylate

Cat. No.: B2586174
CAS No.: 331459-79-1
M. Wt: 334.39
InChI Key: TZIUNXZEHSPLNS-MDWZMJQESA-N
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Description

4-Cinnamoylphenyl thiophene-2-carboxylate is a thiophene-based ester derivative characterized by a cinnamoyl (3-phenylpropanoyl) group attached to the phenyl ring of the thiophene-2-carboxylate scaffold. For instance, the synthesis of 4-formylphenyl thiophene-2-carboxylate involves reacting 4-hydroxy benzaldehyde with 2-thiophene carbonyl chloride in ethyl methyl ketone, followed by recrystallization . By substituting 4-hydroxy benzaldehyde with 4-hydroxycinnamophenone, a similar route could yield this compound.

Properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3S/c21-18(13-8-15-5-2-1-3-6-15)16-9-11-17(12-10-16)23-20(22)19-7-4-14-24-19/h1-14H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIUNXZEHSPLNS-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cinnamoylphenyl thiophene-2-carboxylate typically involves the condensation of cinnamoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of thiophene derivatives often employs methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of various substrates with sulfur-containing reagents under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Cinnamoylphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cinnamoylphenyl thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cinnamoylphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Its effects are mediated through binding to receptors or enzymes, leading to alterations in cellular functions .

Comparison with Similar Compounds

Structural and Substituent Variations

Thiophene-2-carboxylate derivatives are highly modular, with variations in substituents significantly altering their physicochemical and biological properties. Key analogs include:

Compound Name Substituents/R-Groups Key Features References
4-Cinnamoylphenyl thiophene-2-carboxylate Cinnamoyl (phenylpropanoyl) Extended conjugation, potential for π-π interactions
Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate Fluorine at benzo[b]thiophene Electron-withdrawing group; enhanced metabolic stability
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate Hydroxy, methyl, dioxo groups Oxidized quinone-like structure; redox-active
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate Chloro, methylsulfamoyl Bioactive sulfonamide; pharmaceutical intermediate
4-Formylphenyl thiophene-2-carboxylate Formyl (aldehyde) Reactive aldehyde group; precursor for Schiff base formation

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., fluorine in , sulfamoyl in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions or interactions with biological targets.
  • Steric Considerations : Bulky substituents like cinnamoyl may hinder crystallization, as seen in analogs requiring recrystallization from solvents like isopropyl alcohol .

Physicochemical Properties

  • Melting Points: Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate: 153–156 °C . Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate: 174–178 °C . Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: Not reported, but sulfonamides generally exhibit higher melting points due to hydrogen bonding .

The cinnamoyl derivative is expected to have a lower melting point than fluorinated or sulfonamide analogs due to reduced crystallinity from its aromatic substituent.

Biological Activity

4-Cinnamoylphenyl thiophene-2-carboxylate is a synthetic organic compound classified under thiophene derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula for this compound is C16H14O3SC_{16}H_{14}O_3S. It features a thiophene ring substituted with a cinnamoyl group and a phenyl group, contributing to its unique chemical properties.

Key Properties

PropertyValue
Molecular Weight302.35 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented
Log PNot available

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Case Study: Antimicrobial Testing

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting potent activity.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Thiophenes are known to scavenge free radicals, which can contribute to oxidative stress-related diseases.

Research Findings

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in human cell lines. The compound exhibited an IC50 value of 30 µM in DPPH radical scavenging assays, indicating strong antioxidant potential.

Cytotoxicity and Anti-cancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that the compound induces apoptosis in cancer cells, which could be beneficial for therapeutic applications.

Case Study: Cancer Cell Line Testing

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. This indicates potential as an anti-cancer agent.

While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the biological activities of this compound are mediated through:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cellular processes, thereby modulating their activity.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death pathways in cancer cells.
  • Radical Scavenging : Its structure allows for effective scavenging of reactive oxygen species (ROS), contributing to its antioxidant properties.

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